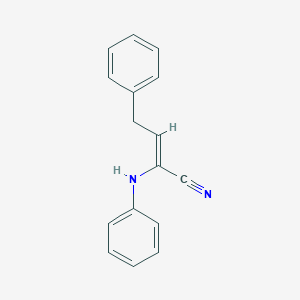

Crotononitrile, 2-anilino-4-phenyl-

Description

Compound Identification and Structural Overview

A precise understanding of a chemical compound begins with its unambiguous identification and a clear depiction of its molecular architecture.

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is (Z)-2-anilino-4-phenylbut-2-enenitrile. google.comqmul.ac.uk This name precisely describes the molecular structure, indicating a four-carbon butene chain with a nitrile group, an anilino group, and a phenyl group attached at specific positions.

The molecular formula for (Z)-2-anilino-4-phenylbut-2-enenitrile is C₁₆H₁₄N₂. This formula is derived from its structure, which consists of a phenyl group (C₆H₅), an anilino group (C₆H₅NH), and a crotononitrile (B213123) backbone (C₄H₃N), with atoms shared between these groups.

The "(Z)" designation in the IUPAC name is crucial as it specifies the stereochemistry around the carbon-carbon double bond in the butene chain. nist.gov This refers to the arrangement of the substituents on the double bond. In the (Z)-isomer, the higher priority substituents on each carbon of the double bond are on the same side. This geometric isomerism significantly influences the compound's physical and chemical properties. The existence of cis/trans isomers is a common feature in related anilino-acrylonitrile compounds. chemicalbook.com

General Context and Significance of Anilino-Nitriles in Organic Chemistry

Anilino-nitriles, as a class of organic compounds, hold considerable importance in the field of synthetic organic chemistry. gla.ac.uk They are characterized by the presence of an aniline (B41778) moiety and a nitrile group, often in proximity to each other, which allows for a rich and diverse reactivity. wikipedia.org

These compounds can serve as versatile building blocks for the synthesis of more complex molecules, including various heterocyclic compounds. google.com For instance, research has shown that anilino-nitriles can undergo pyrolysis, a thermal decomposition process, to yield hydrogen cyanide and the corresponding anil. gla.ac.uk They are also implicated in reactions such as dual amino acylation and C-H bromination of aniline compounds. acs.org The nitrile group itself is a valuable functional group that can be converted into other functionalities like amines, carboxylic acids, and ketones. pearson.comturito.com The study of anilino-nitriles contributes to the development of new synthetic methodologies and the construction of novel molecular frameworks. acs.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

14627-90-8 |

|---|---|

Molecular Formula |

C10H20O3 |

Molecular Weight |

234.29 g/mol |

IUPAC Name |

(Z)-2-anilino-4-phenylbut-2-enenitrile |

InChI |

InChI=1S/C16H14N2/c17-13-16(18-15-9-5-2-6-10-15)12-11-14-7-3-1-4-8-14/h1-10,12,18H,11H2/b16-12- |

InChI Key |

PQXJWVWZZGZNBE-VBKFSLOCSA-N |

SMILES |

C1=CC=C(C=C1)CC=C(C#N)NC2=CC=CC=C2 |

Isomeric SMILES |

C1=CC=C(C=C1)C/C=C(/C#N)\NC2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)CC=C(C#N)NC2=CC=CC=C2 |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving Crotononitrile, 2 Anilino 4 Phenyl and Its Building Blocks

Elucidation of Catalytic Reaction Mechanisms (e.g., Ruthenium-catalyzed nitrile transformations)

Catalytic processes, particularly those involving transition metals like ruthenium, offer efficient and selective pathways for nitrile transformations. While direct studies on Crotononitrile (B213123), 2-anilino-4-phenyl- are specific, the mechanisms can be inferred from research on its building blocks, such as crotononitrile and other substituted acetonitriles.

Ruthenium complexes are known to catalyze the hydration of nitriles to amides and the condensation of nitriles with alcohols to form esters. oup.com The catalytic cycle for these transformations is thought to involve the activation of the nitrile by a low-valent ruthenium complex, which acts as a redox Lewis acid. oup.com For instance, in the reaction of nitriles with alcohols, a ruthenium(II) complex is believed to coordinate to the nitrile. This is followed by the nucleophilic attack of an alcohol molecule. Subsequent hydrolysis of the intermediate yields the ester product and regenerates the active ruthenium catalyst. oup.com

A proposed catalytic cycle for the ruthenium-catalyzed reaction of nitriles with alcohols is detailed below:

Nitrile Coordination: The nitrile coordinates to the Ru(II) catalyst.

Nucleophilic Attack: An alcohol molecule attacks the carbon atom of the coordinated nitrile.

Intermediate Formation: A ruthenium-amido intermediate is formed.

Hydrolysis: The intermediate is hydrolyzed by water present in the reaction mixture.

Product Release: The corresponding ester and ammonia (B1221849) are released, regenerating the Ru(II) catalyst. oup.com

Furthermore, ruthenium pincer complexes have demonstrated high efficiency in the hydrogenation of both aliphatic and aromatic nitriles to primary amines. rug.nl These reactions often require elevated temperatures and hydrogen pressure, but the selectivity towards the primary amine is a key advantage. rug.nl The mechanism involves the activation of the C≡N triple bond by the metal-ligand cooperative system of the pincer complex. rug.nl

In the context of the building blocks of the title compound, studies have shown that palladium catalysts can facilitate the addition of aniline (B41778) to crotononitrile, though this often requires elevated temperatures (100 °C). acs.org The most effective systems for this transformation involved a combination of Pd(OAc)₂ and a PCP pincer ligand. acs.org

| Catalyst System | Substrates | Conditions | Outcome |

| [RuH₂(PPh₃)₄] | Nitriles and Alcohols | Neutral, with water | Formation of esters and ammonia oup.com |

| Ruthenium Pincer Complex | Aliphatic/Aromatic Nitriles | 135 °C, 75 bar H₂ | Selective hydrogenation to primary amines rug.nl |

| Pd(OAc)₂ / PCP Ligand | Aniline and Crotononitrile | 100 °C, 36 h | Formation of 2-anilinopropyl cyanide derivatives acs.org |

Radical Reaction Mechanisms (e.g., Cyanoalkylation/cyanoalkenylation cascade pathways)

Radical reactions offer unique pathways for the formation of carbon-carbon and carbon-heteroatom bonds. The cyano group of crotononitrile derivatives can participate in radical cascade reactions. These cascades often involve the generation of a radical species that subsequently undergoes a series of intramolecular or intermolecular additions to unsaturated systems.

For example, the photocatalytic synthesis of N-arylindoles from N-aryl-N-allylanilines involves the generation of a nitrogen-centered radical cation via photoexcited Ru(bpz)₃₂. thieme-connect.com This is followed by the formation of a benzylic radical, which then partakes in the cyclization process. thieme-connect.com Although this example does not directly involve a crotononitrile derivative, it highlights a plausible radical-based pathway for cyclization in related anilino-containing structures.

The chemistry of alkenyl nitriles, such as crotononitrile, is rich and serves as a foundation for synthesizing various heterocyclic compounds. longdom.org These reactions often proceed through intermediates that can be rationalized via polar mechanisms, but radical pathways can also be envisaged under specific conditions (e.g., using radical initiators or photolysis).

Computational Mechanistic Studies

Computational chemistry has become an indispensable tool for elucidating complex reaction mechanisms. unirioja.es Density Functional Theory (DFT) calculations, in particular, are frequently used to map out potential energy surfaces, characterize transition states, and predict reaction outcomes and selectivities. bris.ac.ukrsc.org

For the reactions involving Crotononitrile, 2-anilino-4-phenyl-, computational studies could provide significant insights. For instance, in ruthenium-catalyzed nitrile transformations, DFT calculations can help to:

Determine the precise structure of the active catalytic species.

Calculate the energy barriers for key steps like nitrile coordination, nucleophilic attack, and product release. rug.nl

Explain the observed chemo- and regioselectivities. oup.com

In the study of radical reactions, computational methods can be used to calculate bond dissociation energies to predict the most likely site of radical formation. They can also model the trajectory of cascade reactions, helping to understand how complex molecular architectures are assembled.

Regarding the formation of phenylnitrenium ions from photolysis, ab initio calculations and DFT have been used to predict that species like halogenated diarylnitrenium ions have singlet ground states. researchgate.net Such calculations can also elucidate the singlet-triplet energy gap, which has important implications for the reactivity of these intermediates. researchgate.net Computational analysis of the reaction mechanism for Co(II) pincer catalyst systems in the semihydrogenation of alkynes has helped to rationalize the selective formation of E-alkenes. rsc.org These computational approaches could be directly applied to investigate the mechanisms of reactions involving the title compound.

Advanced Spectroscopic and Structural Characterization of Crotononitrile, 2 Anilino 4 Phenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a comprehensive insight into the molecular structure of "Crotononitrile, 2-anilino-4-phenyl-" by mapping the magnetic properties of its atomic nuclei.

¹H NMR Spectroscopy for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within the molecule. The chemical shifts (δ) in a ¹H NMR spectrum indicate the electronic environment of the protons. For "Crotononitrile, 2-anilino-4-phenyl-", distinct signals corresponding to the aromatic protons of the anilino and phenyl groups, as well as the protons of the crotononitrile (B213123) backbone, are expected. The integration of these signals reveals the relative number of protons in each environment. libretexts.org For instance, the aromatic protons typically appear in the downfield region (around 7-8 ppm), while the aliphatic protons of the crotononitrile moiety would be found more upfield.

Table 1: Representative ¹H NMR Spectral Data

| Proton Type | Expected Chemical Shift (ppm) |

|---|---|

| Aromatic (Anilino & Phenyl) | 7.0 - 8.0 |

| Vinylic | 5.0 - 6.0 |

| Aliphatic (CH) | 2.0 - 3.0 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in "Crotononitrile, 2-anilino-4-phenyl-" gives rise to a distinct signal. The chemical shifts in a ¹³C NMR spectrum are indicative of the hybridization and chemical environment of the carbon atoms. A key feature in the ¹³C NMR spectrum of this compound would be the signal for the nitrile carbon, which typically appears in the range of 115-125 ppm. The aromatic carbons would resonate in the 120-150 ppm region, while the aliphatic carbons would be found at higher field (lower ppm values).

Table 2: Representative ¹³C NMR Spectral Data

| Carbon Type | Expected Chemical Shift (ppm) |

|---|---|

| Nitrile (C≡N) | 115 - 125 |

| Aromatic (Anilino & Phenyl) | 120 - 150 |

| Vinylic | 100 - 140 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Variable Temperature NMR Studies

Variable temperature (VT) NMR studies are employed to investigate dynamic processes such as conformational changes or restricted rotation around single bonds. ox.ac.uknih.gov For "Crotononitrile, 2-anilino-4-phenyl-", VT-NMR could be used to study the rotation around the C-N bond of the anilino group. At low temperatures, this rotation might be slow enough on the NMR timescale to give rise to separate signals for different conformers. lifesciencesite.com As the temperature is increased, the rate of rotation increases, leading to the coalescence of these signals into a single, averaged signal. researchgate.net The temperature at which coalescence occurs can be used to calculate the energy barrier for the rotational process. lifesciencesite.com

Stereochemical Assignment via NMR (e.g., for diastereomeric ratio determination)

When "Crotononitrile, 2-anilino-4-phenyl-" is synthesized in a way that can produce diastereomers, NMR spectroscopy is a powerful tool for determining the diastereomeric ratio. researchgate.net By integrating the signals that are unique to each diastereomer in the ¹H NMR spectrum, the relative abundance of each can be accurately quantified. rsc.orgnih.gov Advanced 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations between protons, which is crucial for assigning the relative stereochemistry of the molecule. longdom.org

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of "Crotononitrile, 2-anilino-4-phenyl-" would exhibit characteristic absorption bands corresponding to its key functional groups. A sharp, intense peak around 2200-2260 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration. google.comgoogle.com The N-H stretching vibration of the secondary amine in the anilino group would appear as a moderate band in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings and the alkene group would be observed in the 1450-1600 cm⁻¹ region.

Table 3: Key IR Absorption Frequencies

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| Nitrile (C≡N) | 2200 - 2260 |

| Amine (N-H) | 3300 - 3500 |

| Aromatic C-H | 3000 - 3100 |

Note: The exact frequencies can be influenced by the molecular environment and physical state of the sample.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule. By scattering monochromatic light, typically from a laser, and analyzing the frequency of the scattered light, a Raman spectrum is generated which provides a structural fingerprint of the molecule. For "Crotononitrile, 2-anilino-4-phenyl-", characteristic Raman shifts would be expected for the various functional groups present in the molecule.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. uni-saarland.de This method is invaluable for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns. savemyexams.comlibretexts.org

In the mass spectrum of "Crotononitrile, 2-anilino-4-phenyl-", the molecular ion peak (M⁺) would correspond to the intact molecule that has lost one electron. The fragmentation of this molecular ion would lead to a series of smaller, charged fragments, providing clues about the molecule's structure. Common fragmentation pathways in organic molecules include the breaking of C-C bonds and the loss of small, stable neutral molecules. savemyexams.com

Key fragmentation patterns for "Crotononitrile, 2-anilino-4-phenyl-" would likely involve:

Loss of a phenyl group (C₆H₅): This would result in a significant peak at M-77.

Loss of the anilino group (C₆H₅NH): A peak at M-92 would indicate this fragmentation.

Cleavage of the crotononitrile backbone: Various fragments could arise from the breaking of the C-C and C-N bonds within the crotononitrile moiety.

Formation of characteristic aromatic fragments: Peaks corresponding to the phenyl cation (m/z 77) and other aromatic fragments would be expected.

Table 1: Predicted Key Mass Spectrometry Fragments for Crotononitrile, 2-anilino-4-phenyl-

| Fragment Ion | Predicted m/z Value | Possible Neutral Loss |

| [M]⁺ | ||

| [M - C₆H₅]⁺ | M - 77 | C₆H₅• |

| [M - C₆H₅NH]⁺ | M - 92 | C₆H₅NH• |

| [C₆H₅]⁺ | 77 |

X-ray Crystallography for Solid-State Structure Determination

For "Crotononitrile, 2-anilino-4-phenyl-", a single-crystal X-ray diffraction study would reveal:

The precise spatial arrangement of the anilino and phenyl groups relative to the crotononitrile backbone.

The planarity or non-planarity of the molecule.

The bond lengths of the C≡N, C=C, C-N, and C-C bonds, which can provide insight into the electronic structure and conjugation within the molecule.

Intermolecular interactions in the solid state, such as hydrogen bonding or π-π stacking, which influence the crystal packing. oup.com

The crystallographic data would be presented in a standardized format, including the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and atomic coordinates.

Table 2: Representative X-ray Crystallographic Data Parameters

| Parameter | Description |

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| a, b, c (Å) | The lengths of the unit cell axes. |

| α, β, γ (°) | The angles between the unit cell axes. |

| V (ų) | The volume of the unit cell. |

| Z | The number of molecules per unit cell. |

| ρ (g/cm³) | The calculated density of the crystal. |

Chromatographic Methods for Separation and Analysis

Chromatographic techniques are essential for the separation, identification, and purification of the components of a mixture. High-performance liquid chromatography (HPLC) is a particularly powerful method for analyzing non-volatile or thermally unstable compounds.

"Crotononitrile, 2-anilino-4-phenyl-" possesses a chiral center at the carbon atom bearing the anilino group, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. The determination of the enantiomeric excess (ee), which is a measure of the purity of a single enantiomer in a mixture, is crucial in many applications, particularly in the pharmaceutical industry. heraldopenaccess.us

Chiral HPLC is the most common method for determining enantiomeric excess. heraldopenaccess.usuma.es This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation in the chromatographic column. heraldopenaccess.us The separated enantiomers are then detected, typically by UV-Vis or fluorescence detectors. heraldopenaccess.us The relative areas of the two peaks in the chromatogram correspond to the relative amounts of each enantiomer, allowing for the calculation of the enantiomeric excess.

In some cases, derivatization of the enantiomers with a chiral auxiliary may be performed to create diastereomers, which can then be separated on a standard achiral HPLC column. tcichemicals.com The diastereomeric excess (de) can then be determined, which is directly related to the enantiomeric excess of the original mixture.

Table 3: Key Parameters in Chiral HPLC Analysis

| Parameter | Description |

| Chiral Stationary Phase (CSP) | The type of chiral selector used in the column. |

| Mobile Phase | The solvent system used to elute the compounds. |

| Flow Rate | The speed at which the mobile phase passes through the column. |

| Detection Wavelength (UV) | The wavelength at which the detector measures the absorbance of the eluting compounds. |

| Retention Time (tR) | The time it takes for each enantiomer to pass through the column. |

| Enantiomeric Excess (ee) | Calculated from the peak areas of the two enantiomers: ee (%) = |

Applications of Crotononitrile, 2 Anilino 4 Phenyl in Organic Synthesis and Functional Materials

Role as a Synthetic Intermediate for Novel Organic Compounds

Crotononitrile (B213123), 2-anilino-4-phenyl- serves as a crucial building block in the synthesis of a wide array of novel organic compounds, particularly those containing nitrogen. Its reactivity allows for the construction of diverse molecular architectures.

Building Block for Nitrogen-Containing Heterocycles (e.g., pyrroles)

Nitrogen-containing heterocyclic compounds are of great importance in medicinal chemistry and materials science due to their extensive biological activities and unique properties. researchgate.net Five-membered nitrogen-containing aromatic heterocycles, such as pyrroles, are particularly common in medicinal chemistry. hyphadiscovery.com The structure of Crotononitrile, 2-anilino-4-phenyl- makes it an ideal starting material for the synthesis of these valuable compounds. For instance, the presence of the nitrile and aniline (B41778) groups facilitates cyclization reactions to form various heterocyclic rings. longdom.org The synthesis of pyrroles, for example, can be achieved through reactions that involve the nitrile group and the adjacent carbon atoms, leading to the formation of the five-membered ring characteristic of pyrroles. hyphadiscovery.com The versatility of this compound allows for the creation of a diverse library of nitrogen-containing heterocycles with potential applications in drug discovery and materials science. researchgate.netmsesupplies.com

Precursor for Complex Molecular Scaffolds via Carbon-Carbon Bond Forming Reactions

The development of complex molecular scaffolds is a growing area of chemistry focused on creating functional molecules by joining multiple organic building blocks. mdpi.com Crotononitrile, 2-anilino-4-phenyl- can act as a precursor for such scaffolds through various carbon-carbon bond-forming reactions. acs.org These reactions are fundamental to organic synthesis and have been revolutionized by the use of metal catalysts. acs.org The nitrile group in Crotononitrile, 2-anilino-4-phenyl- can be transformed into other functional groups, or the phenyl and aniline rings can be further functionalized to build more elaborate structures. This allows for the rational design and synthesis of molecules with specific three-dimensional arrangements and functionalities, which are crucial for applications in fields ranging from pure chemistry to biomedical sciences and artificial photosynthesis. mdpi.com

Applications in Coordination Chemistry and Supramolecular Assemblies

The field of supramolecular chemistry involves the study of systems composed of multiple molecules held together by noncovalent interactions. nd.edu The unique electronic and structural features of Crotononitrile, 2-anilino-4-phenyl- make it a candidate for use in coordination chemistry and the construction of supramolecular assemblies. researchgate.netgla.ac.uk

Use as a Guest Molecule for Selective Capture in Porous Coordination Polymers

Porous coordination polymers (PCPs), also known as metal-organic frameworks (MOFs), are materials constructed from metal ions or clusters linked by organic ligands to form one-, two-, or three-dimensional networks. ul.ie These materials are of significant interest for applications such as gas storage and separation. mdpi.comrsc.org The cavities within PCPs can be designed to selectively adsorb specific molecules. scielo.org.mx For instance, a porous magnesium metal-organic framework has demonstrated the ability to selectively adsorb and separate nitrile guest molecules like crotononitrile. researchgate.net This selective capture is based on the specific interactions between the guest molecule and the internal surface of the porous material. The ability of PCPs to selectively bind nitrile-containing compounds like Crotononitrile, 2-anilino-4-phenyl- opens up possibilities for their use in separation and purification processes.

Contribution to Astrochemical Research (as a species of potential astrochemical relevance, or related nitriles)

Nitriles, including derivatives of acrylonitrile (B1666552) and crotononitrile, are considered potentially significant species in interstellar chemistry and the chemistry of planetary atmospheres. acs.org They are thought to be precursors for the formation of more complex astrochemical molecules and potential building blocks of life. acs.org While the direct detection of Crotononitrile, 2-anilino-4-phenyl- in space has not been reported, the study of related nitriles provides insights into the chemical processes that may occur in extraterrestrial environments. Research on the gas-phase reactivity of molecules like aminoacrylonitrile and crotononitrile helps to understand their potential roles in the formation of biologically relevant molecules. acs.org

Integration in Advanced Materials Processing

The unique properties of Crotononitrile, 2-anilino-4-phenyl- and its derivatives can be harnessed for the development of advanced materials. The presence of the aniline and phenyl groups, along with the nitrile functionality, allows for the tuning of electronic and optical properties.

For instance, related compounds are used in the synthesis of luminescent materials. The synthesis of fluorescent 2,2,:6',2''-terpyridine zinc sensors has been achieved using β-aminocrotononitrile, a related compound, in a one-pot reaction. cardiff.ac.uk Furthermore, the palladium-catalyzed addition of aniline to crotononitrile produces a basic building block for the synthesis of β-amino acids, amino alcohols, and diamines, which can be precursors to optically active difunctional materials. acs.org The ability to incorporate such molecules into polymeric structures or onto surfaces can lead to materials with applications in sensors, optoelectronics, and catalysis.

Amidoxime (B1450833) Derivatives for Chemical Mechanical Planarization (CMP) and Wafer Cleaning Compositions

The utility of Crotononitrile, 2-anilino-4-phenyl- in semiconductor applications is realized after its conversion to the corresponding amidoxime derivative. This chemical transformation is a well-established synthetic route where the nitrile group (-C≡N) of the crotononitrile molecule reacts with hydroxylamine (B1172632) (NH₂OH) to form an amidoxime (-(C=NOH)NH₂) functional group. nih.govtandfonline.com This conversion is significant because the resulting amidoxime moiety possesses a strong affinity for metal ions, making it an excellent chelating and corrosion-inhibiting agent. nnci.netmdpi.com

In post-CMP cleaning, the primary goal is to remove slurry particles and metallic residues—particularly copper—from the wafer surface without damaging the newly formed interconnects. unimap.edu.my Formulations containing amidoxime derivatives are highly effective at this task. The amidoxime group acts as a powerful chelating agent, essentially "clawing" onto residual metal ions left from the polishing step. nnci.netgoogle.com It forms stable, water-soluble complexes with the metal contaminants. google.com This complexation prevents the metal ions from re-depositing onto the wafer surface and allows them to be easily washed away during the rinsing step. electrochem.org

Beyond chelation, the amidoxime derivative of Crotononitrile, 2-anilino-4-phenyl- also functions as a crucial corrosion inhibitor. avs.org The cleaning solutions themselves can be chemically aggressive. The amidoxime compound forms a temporary, protective passivation layer on the exposed copper surfaces. avs.org This layer shields the metal from corrosive attack and dissolution, which could otherwise thin the delicate metal lines and compromise the device's electrical performance. google.com The concentration of these amidoxime compounds in cleaning solutions can range from as low as 2 parts per million (ppm) up to 50 percent by weight, depending on the specific requirements of the cleaning process. google.com

Furthermore, the purity of these cleaning agents is paramount. For semiconductor applications, amidoxime-containing compositions must be of "electronics grade," meaning the concentration of trace metal impurities must be extremely low, often in the parts-per-billion (ppb) range, to avoid introducing unwanted conductive pathways that could lead to device failure. google.com

The table below outlines a typical composition of a post-CMP cleaning solution incorporating an amidoxime derivative.

| Component | Function | Typical Concentration | Source(s) |

| Deionized Water | Solvent | Balance | google.com |

| Amidoxime Derivative | Chelating Agent, Corrosion Inhibitor | 0.0002% - 50% by weight | google.com |

| pH Adjuster (Acid or Base) | Solubilizes metal complexes, optimizes performance | As needed | google.com |

| Surfactant | Improves wetting, prevents watermarks | 0.0001% - 10% by weight | justia.comwaferpro.com |

| Oxidizing Agent | Maintains metal oxide layers | Varies | google.com |

The performance of these advanced cleaning formulations is judged by their ability to efficiently remove contaminants while protecting the underlying structures, as illustrated in the conceptual performance table below.

| Performance Metric | Description | Target Value | Source(s) |

| Metal Removal Efficiency | Percentage of metallic contaminants removed from the wafer surface. | > 99% | nycu.edu.tw |

| Particle Removal Efficiency | Percentage of slurry particles removed from the wafer surface. | > 99% | electrochem.org |

| Static Etch Rate | Rate of corrosion on metal surfaces when exposed to the cleaning solution. | Low (< 10 Å/min) | avs.org |

| Total Metal Impurities | Maximum allowable metal content in the cleaning formulation itself. | < 100 ppb | google.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.